2-Oxo-1-M-tolyl-1,2-dihydro-pyridine-3-carboxylic acid

Lipophilicity logP Regioisomer comparison

Researchers requiring precise structure-activity relationship data need isomerically pure building blocks. The m-tolyl substitution on this 2-oxo-1,2-dihydropyridine-3-carboxylic acid scaffold provides a defined lipophilicity anchor (logP 1.84) distinct from ortho analogs, eliminating steric clash that compromises conformational analysis. • Enables systematic SAR by serving as the essential meta-substituted reference point. • Available at 98% purity under ISO-certified quality systems for reproducible analytical method development. • Suitable for fragment-based library design, kinase inhibitor elaboration, and polymorph screening studies.

Molecular Formula C13H11NO3
Molecular Weight 229.23 g/mol
CAS No. 694479-09-9
Cat. No. B3150774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxo-1-M-tolyl-1,2-dihydro-pyridine-3-carboxylic acid
CAS694479-09-9
Molecular FormulaC13H11NO3
Molecular Weight229.23 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)N2C=CC=C(C2=O)C(=O)O
InChIInChI=1S/C13H11NO3/c1-9-4-2-5-10(8-9)14-7-3-6-11(12(14)15)13(16)17/h2-8H,1H3,(H,16,17)
InChIKeyPXUDWJJLSDIEMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Oxo-1-M-tolyl-1,2-dihydro-pyridine-3-carboxylic acid: Identity and Procurement


2-Oxo-1-M-tolyl-1,2-dihydro-pyridine-3-carboxylic acid (CAS 694479-09-9), also named 1-(3-methylphenyl)-2-oxopyridine-3-carboxylic acid, is a heterocyclic building block belonging to the 2-oxo-1,2-dihydropyridine-3-carboxylic acid family . It possesses a molecular formula of C13H11NO3 and a molecular weight of 229.23 g/mol . The compound features a carboxylic acid group at the 3-position and an m-tolyl (3-methylphenyl) substituent at the N-1 position of the dihydropyridinone core. This N-aryl substitution pattern distinguishes it from the parent 2-oxo-1,2-dihydropyridine-3-carboxylic acid (CAS 609-71-2) and from other N-aryl or N-alkyl analogs [1]. The compound is commercially available from multiple vendors in purities ranging from 95% to ≥98%, making it accessible as a research reagent or synthetic intermediate [2].

N-aryl building block with m-tolyl substitution for scaffold SAR libraries
Research-grade purity options support synthetic intermediate workflows
Distinct lipophilicity profile vs. ortho and para analogs for regioisomer selection

Structural Differentiation of the m-Tolyl Substituent


Substituting the N-1 position of the 2-oxo-1,2-dihydropyridine-3-carboxylic acid scaffold with different aryl groups yields regioisomers and analogs that are not functionally interchangeable. The position of the methyl substituent on the phenyl ring (ortho vs. meta vs. para) directly modulates the compound's lipophilicity (logP), as demonstrated by in silico predictions showing a measurable difference between the ortho-tolyl isomer (logP 1.857) and the meta-tolyl target compound (logP 1.844) . Furthermore, the steric and electronic environment around the N-aryl bond influences rotational freedom and conformational preferences, which can affect molecular recognition, crystal packing, and ultimately biological target engagement . The meta-substitution pattern also avoids the ortho-substituent-induced steric clash that can restrict conformational mobility in the ortho-tolyl analog . These physicochemical distinctions mean that even closely related N-aryl analogs cannot be assumed to exhibit equivalent solubility, permeability, or binding behavior, making deliberate selection of the m-tolyl derivative essential for reproducible research outcomes.

Potential Substitute
Key Difference
Risk if Substituted
o-Tolyl isomer
Altered steric hindrance and higher logP
Lipophilicity and solubility may shift; conformational restriction changes
p-Tolyl isomer
Identical TPSA but different molecular shape
Crystal packing and target recognition may not replicate
N-Benzyl analog
Added rotatable bond and extended linker
Conformational flexibility may alter binding entropy and metabolic profile

Quantitative Differentiation vs. Closest Analogs


Lipophilicity Comparison Across Tolyl Regioisomers

In silico logP predictions reveal that the m-tolyl and p-tolyl isomers possess identical predicted logP values of 1.84412, while the o-tolyl isomer exhibits a higher logP of 1.857 . The difference of approximately 0.013 logP units between ortho and meta/para isomers, though modest, reflects the differential exposure of the methyl group to solvent, which can translate to measurable differences in HPLC retention time and, in biological contexts, membrane partitioning.

Lipophilicity Δ
Data to verify
ΔlogP +0.013 (ortho vs. meta)
In silico prediction; meta/para identical at 1.84412
Supports fine-tuning lipophilicity within narrow logP windows
Experimental retention may vary; validate HPLC conditions
Lipophilicity logP Regioisomer comparison Physicochemical properties

Purity and Quality Certification Comparison

MolCore supplies 2-Oxo-1-M-tolyl-1,2-dihydro-pyridine-3-carboxylic acid at a purity of NLT 98% under an ISO-certified quality system, explicitly positioning the product for global pharmaceutical R&D and quality control applications . In comparison, Leyan offers the same compound at 95% purity, while WanviBio provides ≥97% purity without stated ISO certification [1]. The 98% NLT specification with ISO compliance provides a documented quality advantage for users requiring GLP/GMP-aligned sourcing.

Purity & QS
Head-to-head
Target: NLT 98% (ISO-certified); Comparators: 95%–≥97%
ISO quality system present only in target vendor
Higher certified purity may reduce impurity interference in analytical methods
Procurement for GLP-aligned studies may require verification
Purity ISO certification Quality assurance Procurement

Conformational Flexibility vs. N-Benzyl Analog

The m-tolyl derivative possesses only 2 rotatable bonds (the N-aryl bond and the carboxylic acid C-C bond), as reported in the Leyan technical datasheet . In contrast, the closely related N-(3-methylbenzyl) analog (CAS 941869-28-9) contains a methylene linker between the nitrogen and the aromatic ring, increasing the rotatable bond count to 3 and introducing additional conformational freedom [1]. This difference affects molecular flexibility and potentially entropic costs upon target binding.

Rotatable Bonds
Class-level
Target: 2 bonds; N-benzyl analog: 3 bonds
Δ = -1 (less flexible)
Lower flexibility may influence ligand efficiency in target engagement
Interpret in context of specific target pocket requirements
Conformational flexibility Rotatable bonds Drug-likeness Molecular complexity

Topological Polar Surface Area Uniformity

All three tolyl regioisomers (ortho, meta, para) share an identical TPSA of 59.3 Ų, as reported by Leyan for the meta and para isomers , and consistent with the ortho isomer having identical H-bond acceptor/donor counts (3/1) . This TPSA value falls within the favorable range for oral bioavailability (typically <140 Ų) and blood-brain barrier penetration (typically <90 Ų). Because TPSA is identical across isomers, the differentiation among them rests solely on lipophilicity (logP) and steric factors rather than hydrogen-bonding capacity, simplifying the decision framework for procurement when TPSA-dependent properties are the primary concern.

TPSA
Reported
59.3 Ų (identical across ortho/meta/para)
H-bond donor/acceptor count consistent
Uniform TPSA may allow regioisomer interchange when permeability is primary filter
Other parameters (logP, sterics) remain decisive
TPSA Permeability Drug-likeness Regioisomer equivalence

Optimal Research and Industrial Application Scenarios


Medicinal Chemistry SAR at N-1 Aryl Position

When conducting structure-activity relationship (SAR) studies on the 2-oxo-1,2-dihydropyridine-3-carboxylic acid scaffold, the m-tolyl derivative serves as the essential meta-substituted reference point. Its logP of 1.84412 provides a specific lipophilicity anchor distinct from the ortho isomer (logP 1.857) [1][2], enabling systematic exploration of how methyl position affects target binding potency and selectivity. The compound's 2 rotatable bonds and TPSA of 59.3 Ų [1] make it a suitable core for fragment-based or lead-optimization libraries where fine-tuning of physicochemical properties is required.

Analytical Reference Standard Development

The availability of this compound at NLT 98% purity under an ISO-certified quality system (MolCore) [1] makes it suitable as a reference standard for HPLC method development, impurity profiling, and forced degradation studies in pharmaceutical R&D. The higher purity specification relative to standard 95% offerings reduces background interference and improves signal-to-noise ratios in trace analysis, directly supporting regulatory submission-quality analytical data packages.

Solid-State Chemistry and Polymorphism Screening

The m-tolyl substitution pattern influences crystal packing through π-π stacking interactions distinct from ortho-substituted analogs. Literature precedent on N-phenyl-2-hydroxynicotinanilides demonstrates that m-tolylamide derivatives exhibit synthon polymorphism (LLD vs. LAC motifs) that differs from other aryl substitutions [1]. This suggests that 2-Oxo-1-M-tolyl-1,2-dihydro-pyridine-3-carboxylic acid may exhibit unique solid-state forms relevant for polymorph screening in pre-formulation studies, where crystalline form can impact solubility and stability.

Kinase Inhibitor Scaffold Intermediate

The 2-oxo-1,2-dihydropyridine-3-carboxylic acid core has established precedent as a scaffold for PDK1/AurA dual kinase inhibitors (when elaborated as carboxamide derivatives) [1] and as a precursor for metal-complexing ligands [2]. The m-tolyl N-substituent offers a balance of moderate lipophilicity and steric profile that can be strategically leveraged to occupy hydrophobic pockets in kinase ATP-binding sites without introducing the conformational constraints imposed by ortho substitution.

Application
Selection Property
Validation Focus
N-aryl SAR studies
m-Tolyl substitution benchmark
LogP and steric profile vs. ortho/para analogs
Analytical method development
Reported NLT 98% purity (ISO vendor)
Impurity profiling and signal-to-noise verification
Solid-state screening
Crystal packing propensity from m-tolyl motif
Polymorph and stability assessment
Kinase inhibitor elaboration
Dihydropyridinone core as scaffold
Target engagement and selectivity in biochemical assays
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